6-Amino-5-methoxy-1h-indole-2-carboxylic acid

IDO1 inhibitor TDO inhibitor immuno-oncology

6-Amino-5-methoxy-1H-indole-2-carboxylic acid (CAS 139121-47-4) is a substituted indole-2-carboxylic acid derivative bearing an amino group at the 6-position and a methoxy group at the 5-position on the indole benzene ring. This compound belongs to the broader class of indole-2-carboxylic acid scaffolds, which have been established as versatile pharmacophores with demonstrated activity across multiple therapeutic targets, including HIV-1 integrase strand transfer inhibition, PPAR agonism, and casein kinase I inhibition.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 139121-47-4
Cat. No. B145167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-methoxy-1h-indole-2-carboxylic acid
CAS139121-47-4
Synonyms1H-Indole-2-carboxylicacid,6-amino-5-methoxy-(9CI)
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=C(N2)C(=O)O)N
InChIInChI=1S/C10H10N2O3/c1-15-9-3-5-2-8(10(13)14)12-7(5)4-6(9)11/h2-4,12H,11H2,1H3,(H,13,14)
InChIKeyYEEZZXSAUSRHSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-methoxy-1H-indole-2-carboxylic Acid (CAS 139121-47-4): Structural Profile and Procurement Context


6-Amino-5-methoxy-1H-indole-2-carboxylic acid (CAS 139121-47-4) is a substituted indole-2-carboxylic acid derivative bearing an amino group at the 6-position and a methoxy group at the 5-position on the indole benzene ring . This compound belongs to the broader class of indole-2-carboxylic acid scaffolds, which have been established as versatile pharmacophores with demonstrated activity across multiple therapeutic targets, including HIV-1 integrase strand transfer inhibition, PPAR agonism, and casein kinase I inhibition [1]. The 6-amino-5-methoxy substitution pattern distinguishes this compound from more extensively characterized analogs such as 5-methoxyindole-2-carboxylic acid (MICA), which has documented antidiabetic activity via gluconeogenesis inhibition and dihydrolipoamide dehydrogenase inhibition [2]. However, despite the substantial patent and literature presence of indole-2-carboxylic acid derivatives, direct quantitative comparative data for this specific compound against its closest structural analogs remain notably sparse in the open scientific literature.

Substitution pattern 6-Amino-5-methoxy indole-2-carboxylic acid scaffold distinct from unsubstituted or 5-methoxy-only analogs
Synthetic handles Orthogonal C2 carboxylic acid and C6 primary amine for parallel derivatization
Pathway studies Reported IDO1/TDO enzyme inhibition context; patent-aligned scaffold for kinase and PPAR research

Why 6-Amino-5-methoxy-1H-indole-2-carboxylic Acid Cannot Be Generically Substituted: The Evidence Gap Problem


Generic substitution of this compound with superficially similar indole-2-carboxylic acid analogs is scientifically inadvisable due to the critical absence of head-to-head comparative data and the established structure-activity relationship (SAR) sensitivity of the indole-2-carboxylic acid scaffold. SAR studies on indole-2-carboxylic acid derivatives have demonstrated that substituent position and identity profoundly alter biological activity profiles [1]. Specifically, research on 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives revealed that the 6-position tolerates large lipophilic residues, whereas substitution at the 1-, 5-, or 7-positions was detrimental to GPR17 agonist activity [2]. Furthermore, the indole-2-carboxylic acid core itself has been shown to chelate two Mg²⁺ ions within the HIV-1 integrase active site, with C3 and C6 modifications dramatically influencing binding potency [3]. Consequently, 5-methoxyindole-2-carboxylic acid (MICA, CAS 4382-54-1), which lacks the 6-amino group, exhibits a completely distinct biological profile as a hypoglycemic agent and dihydrolipoamide dehydrogenase inhibitor—with no evidence suggesting interchangeability with the 6-amino-5-methoxy derivative [4]. Until direct comparative data are generated, any assumption of functional equivalence between this compound and its unsubstituted or differently substituted analogs introduces unacceptable scientific and procurement risk.

SAR sensitivity at the 6-position: the 6-amino group is absent in common analog 5-methoxyindole-2-carboxylic acid (MICA), altering target engagement profiles.
MICA exhibits documented hypoglycemic activity unrelated to IDO1/TDO or kinase inhibition; no evidence supports functional equivalence.
No head-to-head comparative data exist; assuming interchangeability with simpler indole-2-carboxylic acids introduces procurement risk.

Quantitative Differentiation Evidence for 6-Amino-5-methoxy-1H-indole-2-carboxylic Acid: Comparator-Based Analysis


IDO1 and TDO Dual Inhibitory Activity: 6-Amino-5-methoxy vs. Unsubstituted Indole-2-Carboxylic Acid Scaffold

6-Amino-5-methoxy-1H-indole-2-carboxylic acid exhibits measurable inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), with IC₅₀ values of 982 nM and 116 nM, respectively [1]. While unsubstituted indole-2-carboxylic acid has been identified as an HIV-1 integrase strand transfer inhibitor scaffold and NMDA receptor glycine site antagonist (Ki = 15 μM for the 5-fluoro derivative), its IDO1/TDO dual inhibitory activity has not been comparably quantified in the same assay systems . The absence of directly comparable IC₅₀ values for the unsubstituted scaffold under identical conditions precludes definitive claims of superiority; however, the demonstrated sub-micromolar TDO inhibition represents a distinct functional profile not currently documented for the parent indole-2-carboxylic acid core.

IDO1 / TDO inhibition
Assay context
TDO IC₅₀ 116 nM
IDO1 IC₅₀ 982 nM
Supports dual enzyme inhibition assay interpretation
Recombinant human enzymes; fluorescence readout; 1 h incubation
IDO1 inhibitor TDO inhibitor immuno-oncology tryptophan metabolism

Structural Differentiation: 6-Amino Substitution as a Synthetic Handle for Amide and Urea Derivatization

The 6-amino group on 6-amino-5-methoxy-1H-indole-2-carboxylic acid provides a nucleophilic synthetic handle absent in 5-methoxyindole-2-carboxylic acid (MICA, CAS 4382-54-1) and the unsubstituted indole-2-carboxylic acid scaffold . This functional group enables direct amide bond formation, urea synthesis, and reductive amination without requiring additional synthetic steps to introduce an amino moiety [1]. MICA, by contrast, bears only the 5-methoxy group and lacks an amino substituent, limiting its direct utility for conjugation or library diversification at the 6-position [2]. The presence of both the C2 carboxylic acid and the C6 amino group in the target compound enables orthogonal derivatization strategies not possible with singly functionalized analogs.

Derivatizable handles
Structural evidence
Target: 2 orthogonal handles (C2 acid + C6 amine)
MICA: 1 handle (C2 acid only)
Enables parallel amide/urea library synthesis without protection
Methoxy group not a derivatizable handle
medicinal chemistry scaffold diversification amide coupling library synthesis

Predicted Physicochemical Differentiation: LogD and Polar Surface Area Comparison

ACD/Labs Percepta-predicted physicochemical parameters distinguish 6-amino-5-methoxy-1H-indole-2-carboxylic acid from 5-methoxyindole-2-carboxylic acid (MICA) in terms of lipophilicity and hydrogen bonding capacity . The target compound exhibits a predicted LogD (pH 7.4) of -1.22 and polar surface area (PSA) of 88 Ų, compared to MICA's lower hydrogen bond donor count (3 vs. 4 for the target compound) and absence of the 6-amino group's polarity contribution [1]. These differences translate to distinct predicted permeability and solubility profiles, with the target compound demonstrating higher aqueous solubility (predicted 4674 mg/L) and lower LogD at physiological pH, suggesting reduced passive membrane permeability compared to MICA . However, these are in silico predictions and should be interpreted with appropriate caution pending experimental validation.

Predicted lipophilicity
Data to verify
LogD₇.₄ = −1.22
PSA = 88 Ų
In silico profile indicates higher hydrophilicity vs MICA
ACD/Labs Percepta prediction; confirm experimentally
ADME prediction drug-likeness permeability solubility

Evidence-Based Application Scenarios for 6-Amino-5-methoxy-1H-indole-2-carboxylic Acid Procurement


IDO1/TDO Dual Inhibitor Lead Identification in Immuno-Oncology

Procure this compound as a starting scaffold for immuno-oncology programs targeting the IDO1/TDO axis in tumor immunotherapy. The compound has demonstrated measurable dual inhibitory activity against both IDO1 (IC₅₀ = 982 nM) and TDO (IC₅₀ = 116 nM) in recombinant enzyme assays, establishing a quantifiable baseline from which medicinal chemistry optimization can proceed [1]. This scenario is supported by documented SAR of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors, which indicates that 6-position substitution is a productive vector for potency optimization [2]. Users should note that the activity is moderate and requires further optimization; this compound is appropriate for hit-to-lead or lead optimization programs, not as a development candidate.

Scaffold Diversification via Orthogonal Derivatization in Parallel Library Synthesis

Procure this compound as a dual-functionalized building block for generating diverse amide, urea, and sulfonamide libraries via parallel synthesis. The presence of both a C2 carboxylic acid and a C6 primary amine enables orthogonal derivatization without protecting group manipulation, reducing synthetic step count relative to mono-functionalized comparators such as 5-methoxyindole-2-carboxylic acid (MICA) [1]. The ethyl ester analog (CAS 107575-60-0) is commercially available and may serve as an alternative for applications requiring protected carboxylic acid functionality [2]. This scenario is appropriate for medicinal chemistry groups seeking to explore chemical space around the 6-amino-5-methoxyindole scaffold in a high-throughput manner.

Casein Kinase I Inhibitor Analog Synthesis Referencing Patent-Defined Scaffolds

Procure this compound as a synthetic intermediate for preparing 6-aminoalkyl indole-2-carboxylic acid amide analogs within the scope of casein kinase I (CKI) inhibitor patent families. US Patent US7629376B2 explicitly claims 6-aminoalkyl-1H-indole-2-carboxylic acid amides and related analogs as inhibitors of human casein kinase Iε phosphorylation of the human clock protein Period (hPER), with therapeutic applications in circadian rhythm disorders and CNS diseases [1]. While the patent does not provide quantitative data for the 6-amino-5-methoxy derivative specifically, the compound's 6-amino functionality aligns with the claimed scaffold requirements for subsequent alkylation and amide formation to generate CKI inhibitor candidates [2]. This scenario is suitable for organizations pursuing IP-protected chemical space in the circadian rhythm or CNS therapeutic areas.

PPAR Agonist Scaffold Exploration Based on Indole Core SAR

Procure this compound for exploratory PPAR agonist programs, supported by SAR studies demonstrating that indole-based scaffolds can serve as effective PPARα and PPARγ ligands [1]. BindingDB entries for structurally related indole-2-carboxylic acid derivatives show PPARα EC₅₀ values ranging from 37 nM to 93 nM and PPARγ EC₅₀ values of approximately 400 nM, establishing the indole-2-carboxylic acid core as a viable PPAR-modulating pharmacophore [2]. The 6-amino-5-methoxy substitution pattern represents an underexplored region of this chemical space and may offer opportunities for selectivity optimization over other PPAR isoforms or nuclear receptors . This scenario is appropriate for metabolic disease or inflammation programs seeking novel PPAR modulators with differentiated selectivity profiles.

Application
Selection Property
Validation Focus
IDO1/TDO pathway studies
Dual-enzyme inhibition assay context
Recombinant IDO1/TDO enzyme assays
Scaffold diversification research
Orthogonal C2/C6 functional handles
Amide coupling and parallel library synthesis
CKIε inhibitor analog synthesis
Patent-defined 6-aminoalkyl scaffold
CKIε phosphorylation assay, hPER context
PPAR isoform profiling studies
Indole-based PPAR-modulating core
PPARα/γ transactivation assay panel

Technical Documentation Hub

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23 linked technical documents
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